Cas no 78761-38-3 (2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-

- CINNAMYL PROPIONATE

- 2-Propen-1-ol, 3-phenyl-, propanoate, (E)-

- 2-Propen-1-ol,3-phenyl-, propanoate, (2E)- (9CI)

- NSC 46120

- Cinnamyl n-propionate

- trans-Cinnamyl propionate, >=97%, FG

- D89507

- DTXCID4027606

- 3-Phenyl-2-propenyl propanoate

- NCGC00256831-01

- NSC-46120

- FEMA No. 2301

- Q63409273

- 103-56-0

- Tox21_303749

- 2-Propen-1-ol, 3-phenyl-, propanoate

- DTXSID1047607

- 78761-38-3

- NCGC00356961-01

- gamma-Phenylallyl propionate

- 3-Phenyl-2-propen-1-ol propanoate

- Cinnamyl propionate [FHFI]

- NSC46120

- 2-Propen-1-ol, propanoate

- AKOS015888196

- 2-Propen-1-ol, 3-phenyl-, 1-propanoate

- AS-57161

- C2375

- 3-Phenyl-2-propen-1-yl propionate

- (2E)-3-Phenylprop-2-en-1-yl propanoate

- EINECS 203-124-5

- A896417

- OI92915815

- WLN: 2VO2U1R

- [(E)-3-phenylprop-2-enyl] propanoate

- ?Cinnamyl propionate

- Cinnamyl propionate [FCC]

- Propionic acid, cinnamyl ester

- CHEMBL3188117

- trans-Cinnamyl propanoate

- Propionic Acid Cinnamyl Ester

- 3-Phenyl-2-propenyl propionate

- KGDJMNKPBUNHGY-RMKNXTFCSA-N

- UNII-OI92915815

- AI3-02446

- DTXSID6047606

- CAS-103-56-0

- 3-Phenylprop-2-en-1-yl propanoate

- DTXCID9027607

- NS00012101

- (2E)-3-Phenyl-2-propenyl propionate #

- SCHEMBL158882

- LS-14073

- CAS-78761-38-3

- CINNAMYL ALCOHOL, PROPIONATE

- 3-Phenylallyl propionate

- Tox21_302444

-

- MDL: MFCD00048610

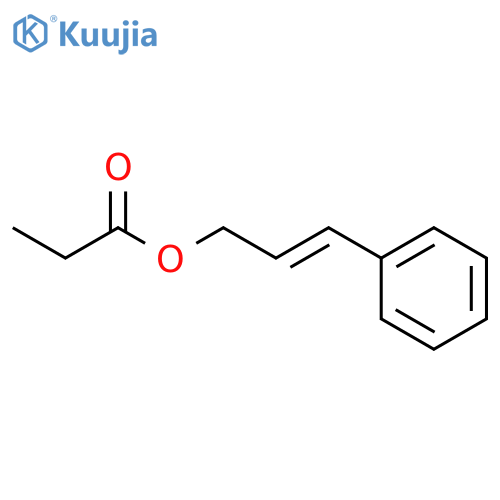

- インチ: InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+

- InChIKey: KGDJMNKPBUNHGY-RMKNXTFCSA-N

- ほほえんだ: CCC(=O)OC/C=C/C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.032 g/mL at 25 °C(lit.)

- ふってん: 289 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.535(lit.)

- PSA: 26.30000

- LogP: 2.65300

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01DQLT-500g |

2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |

78761-38-3 | 98% | 500g |

$317.00 | 2024-04-21 | |

| 1PlusChem | 1P01DQLT-100g |

2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |

78761-38-3 | 98% | 100g |

$91.00 | 2024-04-21 | |

| 1PlusChem | 1P01DQLT-25g |

2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |

78761-38-3 | 98% | 25g |

$29.00 | 2024-04-21 |

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- 関連文献

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-に関する追加情報

Compound CAS No. 78761-38-3: 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-

The compound with CAS No. 78761-38-3, commonly referred to as 2-propen-1-ol, 3-phenyl-, 1-propanoate, (2E)-, is a versatile organic compound with significant applications in various industries. This compound is a derivative of acrylic alcohol and exhibits unique chemical properties due to its structure. The (2E)- configuration indicates the geometric isomerism of the double bond in the molecule, which plays a crucial role in its reactivity and functionality.

Recent studies have highlighted the importance of 2-propen-1-ol, 3-phenyl-, 1-propanoate in polymer chemistry. Researchers have explored its potential as a monomer for synthesizing advanced polymers with tailored properties. The compound's ability to undergo polymerization under specific conditions makes it a valuable precursor for materials used in electronics, coatings, and biomedical applications. For instance, its use in creating biocompatible polymers has shown promise in drug delivery systems and tissue engineering.

The synthesis of CAS No. 78761-38-3 involves a multi-step process that typically includes esterification and subsequent purification steps. The compound's stability under various environmental conditions has been a focal point of recent investigations. Scientists have reported that the (2E)- configuration enhances the compound's resistance to thermal degradation, making it suitable for high-performance applications.

In terms of spectroscopic analysis, 2-propen-1-oL, 3-PHENYL-, 1-propanoate exhibits distinct UV-vis absorption characteristics due to its conjugated system. This property has been exploited in the development of sensors and optical devices. Recent advancements in computational chemistry have enabled precise modeling of the compound's electronic structure, providing deeper insights into its reactivity and potential applications.

The compound's compatibility with other organic molecules has also been studied extensively. Researchers have found that CAS No. 78761-38-3 can form stable complexes with certain metal ions, opening new avenues for its use in catalysis and coordination chemistry. These findings underscore the compound's versatility and its potential to contribute to emerging technologies.

From an environmental perspective, the biodegradability of 2-propen-OH derivatives has been a topic of interest. Studies indicate that under specific microbial conditions, the compound can undergo biodegradation, reducing its environmental footprint. This aspect is particularly relevant for industries seeking sustainable alternatives for their chemical processes.

In conclusion, CAS No. 78761-Acrylic alcohol derivative, specifically 2-propen-OH phenyl propanoate, is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties and recent research breakthroughs position it as a key player in advancing modern materials science and technology.

78761-38-3 (2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-) 関連製品

- 103-61-7(Cinnamyl butyrate)

- 57582-46-4(Cinnamyl 3-oxobutanoate)

- 140-27-2(Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester)

- 31736-34-2(2-Propenoic acid,2-methyl-, 3-phenyl-2-propen-1-yl ester)

- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)

- 1891907-63-3(1-(2-bromo-4,5-difluorophenyl)-2-(methylamino)ethan-1-ol)

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)

- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)